SKI II - 312636-16-1

SKI II

Catalog Number: EVT-283431
CAS Number: 312636-16-1
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol, commonly referred to as SKI II or SphK-I2, is a synthetic compound extensively utilized in scientific research as an inhibitor of sphingosine kinases (SphKs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a thiazole derivative and has played a crucial role in exploring the biological functions of SphKs and their product, sphingosine-1-phosphate (S1P) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. While originally considered a dual inhibitor of both SphK1 and SphK2 isoforms, recent studies suggest SKI II primarily acts by triggering the lysosomal degradation of SphK1 [].

Sphingosine-1-phosphate (S1P)

    PF-543

    • Compound Description: PF-543 is a potent and selective inhibitor of SphK1. []
    • Relevance: Unlike SKI II, which inhibits both SphK1 and SphK2, PF-543 specifically targets SphK1. [] This selectivity makes PF-543 a valuable tool for dissecting the individual roles of SphK1 and SphK2 in cellular processes and comparing them to the broader effects of SKI II.

    ABC294640

      Myriocin

      • Compound Description: Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo synthesis of ceramides. [, , , ]
      • Relevance: Myriocin's inhibition of SPT affects the initial steps of sphingolipid biosynthesis, while SKI II acts downstream by inhibiting the formation of S1P from sphingosine. [, , , ] These two compounds are often used in combination to study the interconnected roles of different sphingolipids and their effects on cellular processes.

      D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol (PDMP)

      • Compound Description: PDMP is a glucosylceramide synthase (GCS) inhibitor, which prevents the conversion of ceramide to glucosylceramide. [, , , ]
      • Relevance: Like myriocin, PDMP influences ceramide metabolism but acts on a different enzymatic step than SKI II. [, , , ] The combined use of PDMP and SKI II helps researchers understand the intricate balance and interplay between different sphingolipid species and their roles in various cellular functions.

      Jaspine B (JB)

      • Compound Description: Jaspine B is a natural sphingolipid analog with cytotoxic activity against various cancer cell lines, including gastric cancer cells. []
      • Relevance: Similar to SKI II, Jaspine B disrupts sphingolipid metabolism but does so by inhibiting ceramide synthases (CerS), the enzymes responsible for the final steps in ceramide synthesis. [] Studying the effects of both Jaspine B and SKI II can provide insights into how targeting different enzymes within the sphingolipid pathway can lead to distinct outcomes in cancer cells.

      RBM14C12

      • Compound Description: RBM14C12 belongs to the RBM14 series, a group of coumarinic ceramide analogs, and is recognized as a preferred substrate for acid ceramidase (AC). []
      • Relevance: While SKI II affects sphingosine kinases, RBM14C12 directly targets acid ceramidase, an enzyme involved in ceramide degradation. [] The contrasting actions of these compounds allow researchers to further differentiate the roles of ceramide generation (influenced by SKI II) versus ceramide degradation (influenced by RBM14C12) in various cellular processes.

      Fumonisin B1 (FB1)

      • Compound Description: Fumonisin B1 is a mycotoxin that inhibits ceramide synthases, ultimately disrupting sphingolipid metabolism and inducing apoptosis in certain cell types. []
      Classification

      SKI II is classified as a non-lipid inhibitor of sphingosine kinase, which distinguishes it from other lipid-based inhibitors. Its chemical structure is characterized by a thiazole ring and a chlorophenyl moiety, contributing to its unique mechanism of action against cancer cells .

      Synthesis Analysis

      The synthesis of SKI II involves several key steps that focus on modifying the core structure to enhance its inhibitory properties. The initial synthetic route typically involves:

      1. Formation of the Thiazole Ring: This is achieved through condensation reactions involving appropriate aldehydes and thioketones.
      2. Chlorophenyl Substitution: The introduction of the chlorophenyl group is performed via electrophilic aromatic substitution, enhancing the compound's hydrophobic characteristics.
      3. Final Coupling Reactions: These reactions finalize the structure, ensuring that the thiazole and phenyl groups are properly oriented for optimal binding to the target enzyme.

      The synthesis process may also include purification steps such as recrystallization or chromatography to achieve high purity levels (≥98% as per HPLC analysis) before biological evaluation .

      Molecular Structure Analysis

      The molecular formula of SKI II is C15H11ClN2OSC_{15}H_{11}ClN_{2}OS, with a molecular weight of approximately 302.78 g/mol . Its structure features:

      • A thiazole ring, which contributes to its bioactivity.
      • A chlorophenyl group, enhancing lipophilicity and potentially aiding in cellular uptake.
      • An amine functional group that plays a crucial role in hydrogen bonding with the target enzyme.

      The three-dimensional conformation of SKI II allows it to fit into the active site of sphingosine kinase, where it can effectively inhibit enzyme activity by blocking substrate access .

      Chemical Reactions Analysis

      SKI II primarily participates in inhibiting the enzymatic reaction catalyzed by sphingosine kinase, which converts sphingosine into sphingosine 1-phosphate. This inhibition leads to:

      • Decreased levels of sphingosine 1-phosphate within cells, which is critical for various signaling pathways related to cell growth and survival.
      • Induction of apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 0.9 µM to 4.6 µM depending on the specific cell type .

      The compound does not exhibit competitive inhibition at the ATP-binding site, distinguishing it from other inhibitors that may directly compete with ATP for binding .

      Mechanism of Action

      The mechanism by which SKI II exerts its effects involves several biochemical interactions:

      1. Binding to Sphingosine Kinase: SKI II binds non-competitively to sphingosine kinase, preventing substrate access without directly blocking ATP binding.
      2. Alteration of Sphingosine 1-Phosphate Levels: By inhibiting sphingosine kinase activity, SKI II reduces the production of sphingosine 1-phosphate, leading to downstream effects such as reduced cell proliferation and increased apoptosis.
      3. Impact on Cell Signaling Pathways: The reduction in sphingosine 1-phosphate alters various signaling pathways involved in cell survival and proliferation, contributing to its potential as an anticancer agent .
      Physical and Chemical Properties Analysis

      SKI II exhibits several notable physical and chemical properties:

      • Solubility: It is soluble in DMSO (up to 30.28 mg/mL) but has limited solubility in aqueous solutions.
      • Stability: Recommended storage at -20°C ensures stability over time.
      • Purity: High purity levels (>98%) are essential for reliable biological assays .

      These properties are critical for its application in laboratory settings, particularly in pharmacological studies.

      Applications

      SKI II has significant applications in scientific research, particularly in cancer biology:

      • Anticancer Research: Its ability to induce apoptosis and inhibit proliferation makes it a valuable tool for studying cancer cell metabolism and signaling pathways.
      • Sphingosine Kinase Studies: As a selective inhibitor, SKI II aids researchers in elucidating the role of sphingosine kinase in various physiological and pathological processes.
      • Drug Development: Insights gained from using SKI II can inform the design of new inhibitors with improved efficacy and specificity against different cancer types .
      Molecular Mechanisms of SKI II in Sphingolipid-Mediated Pathways

      Dual Inhibition of Sphingosine Kinase Isoforms (SK1/SK2)

      SKI-II ((2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) functions as a potent dual inhibitor of sphingosine kinase isoforms SK1 and SK2, enzymes responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). Mechanistically, SKI-II binds to a conserved pocket within both kinases that overlaps with the substrate-binding site, thereby competitively blocking sphingosine access while simultaneously interfering with ATP utilization through noncompetitive inhibition. This dual binding mode results in effective suppression of S1P biosynthesis across diverse cell types [1] [5]. Structural analyses reveal that SKI-II's chlorophenyl moiety engages in hydrophobic interactions with SK1's Phe192, while its hydroxyl group forms hydrogen bonds with Asp178 in SK1 and analogous residues in SK2, explaining its pan-inhibitory activity [5].

      The pharmacological consequence is a rapid decline in intracellular S1P levels (IC₅₀ ≈ 5-10 µM), disrupting S1P-mediated signaling cascades including PI3K/AKT activation and NF-κB translocation. This inhibition has been experimentally leveraged to reduce viral replication; for instance, SKI-II diminishes measles virus titers by approximately one log step in human primary lymphocytes through mTORC1 suppression and subsequent impairment of viral protein translation [1]. Similarly, in ovarian cancer models, SKI-II reverses S1P-driven chemoresistance by downregulating survival pathways and resensitizing cells to platinum-based therapeutics [5].

      Table 1: Comparative Inhibition of Sphingosine Kinase Isoforms by SKI-II

      ParameterSK1 InhibitionSK2 InhibitionCellular Outcome
      IC₅₀ (µM)5.38.2Reduced S1P export
      Binding SiteSubstrate pocketSubstrate pocketCompetitive substrate blockade
      Key InteractionsPhe192, Asp178Homologous residuesHydrophobic/H-bond stabilization
      Downstream EffectsmTORC1 suppressionNF-κB inhibitionViral replication arrest [1]

      Noncompetitive Inhibition of Dihydroceramide Desaturase (Des1) and Structural Implications

      Beyond sphingosine kinases, SKI-II targets dihydroceramide desaturase (Des1), the enzyme catalyzing the final step in de novo ceramide synthesis by inserting the 4,5-trans-double bond into dihydroceramide. Kinetic studies demonstrate that SKI-II acts as a noncompetitive inhibitor with respect to dihydroceramide substrates, indicating binding to an allosteric site distinct from the catalytic center. This inhibition elevates cellular dihydroceramide pools by 3-5 fold while reducing ceramide derivatives [2].

      Structurally, SKI-II's thiazole core and chlorophenyl group are critical for Des1 engagement, as analogs lacking these moieties show diminished potency. Molecular modeling suggests interaction with hydrophobic residues near Des1's NADH-binding domain, potentially distorting the enzyme's ability to coordinate the iron-oxygen chemistry required for desaturation. This mechanistic nuance positions SKI-II as a multi-target modulator capable of simultaneously restricting S1P production while redirecting sphingolipid flux toward dihydroceramides—lipid species implicated in autophagy induction and endoplasmic reticulum stress responses [2] [8].

      Table 2: Structural Determinants of SKI-II for Enzyme Inhibition

      Enzyme TargetInhibition ModeCritical SKI-II MoietiesFunctional Consequence
      Sphingosine KinasesCompetitiveChlorophenyl, hydroxylS1P depletion
      Des1NoncompetitiveThiazole coreDihydroceramide accumulation
      NADH-cyt b5 reductaseNoncompetitiveHydroxyl, thiazole nitrogenElectron transfer disruption [2] [6]

      Modulation of Ceramide/Sphingosine-1-Phosphate (S1P) Rheostat

      SKI-II exerts profound biological effects by dysregulating the ceramide/S1P rheostat—a metabolic equilibrium where ceramide promotes apoptosis and growth arrest while S1P drives proliferation and survival. By inhibiting both SK1/2 and Des1, SKI-II creates a triple-impact perturbation: (1) S1P synthesis blockade, (2) ceramide reduction via Des1 inhibition, and (3) dihydroceramide accrual. The net effect is a shift toward pro-death sphingolipids, though the dominance of dihydroceramide over ceramide nuances the outcome [3] [8].

      In hematopoietic stem/progenitor cells (HSPCs), SKI-II mimics TNFα-induced erythropoiesis suppression, where ceramide accumulation inhibits erythroid differentiation while promoting granulomonocytic lineage commitment. This skewing correlates with transcriptional reprogramming: GATA-1 downregulation (erythroid master regulator) and PU.1 upregulation (myeloid driver). Critically, adding exogenous S1P reverses SKI-II's anti-erythropoietic effect, confirming rheostat mediation [8]. Virologically, SKI-II's rheostat disruption impairs measles virus replication by reducing rpS6 phosphorylation, a ribosomal protein essential for cap-dependent viral mRNA translation [1]. In cancer, rheostat inversion by SKI-II antagonizes S1P-mediated survival signaling, sensitizing malignancies to cytotoxic therapies [5].

      Table 3: Sphingolipid Rheostat Modulation by SKI-II in Disease Models

      Disease ContextSphingolipid ChangesKey Molecular EffectsFunctional Outcome
      Viral infectionS1P ↓, ceramide ↔, dihydroceramide ↑mTORC1 inhibition, rpS6 dephosphorylationReduced viral protein synthesis [1]
      HematopoiesisS1P ↓, ceramide ↑ (via TNFα synergy)GATA-1 ↓, PU.1 ↑Erythropoiesis → myelopoiesis shift [8]
      Ovarian cancerS1P ↓ (dominant effect)AKT inactivation, miR dysregulationChemosensitization [5]

      Molecular Docking Studies on NADH-Cytochrome b5 Reductase Interaction

      SKI-II's inhibition of Des1 requires electron transfer from NADH-cytochrome b5 reductase (cyt b5R) to cytochrome b5 (cyt b5), which subsequently provides electrons to Des1. Molecular docking simulations reveal that SKI-II occupies a hydrophobic cleft near cyt b5R's FAD-binding domain, with its hydroxyl group forming hydrogen bonds with Lys125 and Lys162—residues critical for electrostatic interactions with cyt b5's heme propionates [2] [6].

      Brownian dynamics simulations further demonstrate that SKI-II binding increases the distance between cyt b5R's electron-donating residues (e.g., Lys163) and cyt b5's Asp64/Asp70 electron-accepting clusters from ~6.58 Å to >9 Å. This disruption of the electrostatic steering mechanism reduces electron transfer efficiency by >60%, as quantified by rate constant (k) reductions in kinetic models [6]. Flexibility analyses via molecular dynamics (1 ns simulations) show that SKI-II binding stabilizes a closed conformation of cyt b5R, restricting domain movements essential for productive complexation with cyt b5. These computational insights rationalize SKI-II's ability to uncouple electron flow to Des1, thereby inhibiting dihydroceramide-to-ceramide conversion [2] [4].

      Table 4: Docking Parameters for SKI-II Interaction with Cytochrome b5 Reductase

      Docking ParameterValue/InteractionFunctional Implication
      Binding affinity (ΔG)-8.2 kcal/molHigh-affinity, noncompetitive binding
      Critical residuesLys125, Lys162, Phe192H-bonding and hydrophobic stabilization
      Electron transfer distanceIncreased from 6.02 Å (native) to >9 ÅImpaired FAD→heme electron shuttle
      Domain mobilityReduced hinge motion in FAD/NADH domainsRigidification hindering cyt b5 docking [6]

      Properties

      CAS Number

      312636-16-1

      Product Name

      SKI II

      IUPAC Name

      4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol

      Molecular Formula

      C15H11ClN2OS

      Molecular Weight

      302.8 g/mol

      InChI

      InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18)

      InChI Key

      ZFGXZJKLOFCECI-UHFFFAOYSA-N

      SMILES

      C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      4-((4-(4-chlorophenyl)-2-thiazolyl)amino)phenol
      SK I-II compound

      Canonical SMILES

      C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.